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Compound of Interest

Compound Name: N-(2-(Allyloxy)benzyl)ethanamine

CAS No.: 869942-52-9

Cat. No.: B494687

Get Quote

CAS No: 869942-52-9 Formula:

Molecular Weight: 191.27 g/mol Date: February 19, 2026

Executive Summary
This technical guide details the robust, scalable synthesis of N-(2-
(Allyloxy)benzyl)ethanamine, a secondary amine pharmacophore often utilized as a linker in

GPCR ligand design and fragment-based drug discovery.

The protocol prioritizes regioselectivity and operational safety. Unlike direct alkylation of

ethylamine with benzyl halides—which frequently results in over-alkylation (tertiary amine

formation)—this guide employs a Reductive Amination strategy.[1] This approach ensures

mono-alkylation selectivity.[2] The synthesis is bipartite:

O-Allylation: Williamson ether synthesis of salicylaldehyde.

Reductive Amination: Condensation of the resulting aldehyde with ethylamine followed by

hydride reduction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b494687#bc-rfq
https://www.benchchem.com/product/b494687/docs?utm_src=pdf-body#technical-guide-synthesis-of-n-2-allyloxy-benzyl-ethanamine
https://www.benchchem.com/product/b494687/docs?utm_src=pdf-body#technical-guide-synthesis-of-n-2-allyloxy-benzyl-ethanamine
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.organic-chemistry.org/synthesis/C1N/amines/amines.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrosynthetic Analysis & Strategy
The structural dissection of the target reveals two primary disconnections. The strategic choice

favors the preservation of the amine functionality until the final step to avoid handling sensitive

amino-ethers during early stages.

Logical Pathway
Target: N-(2-(Allyloxy)benzyl)ethanamine[3]

Disconnection A (C-N bond): Breaks down to 2-(Allyloxy)benzaldehyde and Ethylamine. This

is preferred over the benzyl halide route to prevent poly-alkylation.

Disconnection B (C-O bond): Breaks down to Salicylaldehyde and Allyl Bromide.

Target: N-(2-(Allyloxy)benzyl)ethanamine

Intermediate: 2-(Allyloxy)benzaldehyde

Reductive Amination
(C-N Disconnection)

Reagent: Ethylamine

+

Starting Material: Salicylaldehyde

Williamson Ether
(C-O Disconnection)

Reagent: Allyl Bromide

+

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing mono-alkylation selectivity.

Step 1: Synthesis of 2-(Allyloxy)benzaldehyde[4]
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This step utilizes a Williamson ether synthesis.[4] The phenolic hydroxyl group of

salicylaldehyde is deprotonated to attack the allyl bromide.

Reaction Parameters
Parameter Specification Rationale

Substrate Salicylaldehyde (1.0 equiv) Core scaffold.

Electrophile Allyl Bromide (1.2 equiv)

Slight excess ensures

complete conversion; volatile

enough to remove easily.

Base
Potassium Carbonate (

) (2.0 equiv)

Mild base sufficient for phenol

deprotonation (

); avoids aldol side reactions.

Solvent DMF or Acetone

DMF accelerates

via cation solvation; Acetone is

easier to remove but slower.

Temperature
60°C (DMF) or Reflux

(Acetone)

Sufficient energy to overcome

activation barrier without

polymerizing the allyl group.

Detailed Protocol
Setup: Charge a dry round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and

anhydrous DMF (100 mL).

Deprotonation: Add anhydrous

(27.6 g, 200 mmol) in one portion. The suspension may turn yellow (phenoxide formation).
Stir at Room Temperature (RT) for 15 minutes.

Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 10 minutes to control

exotherm.
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Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde

spot (

) should appear, and salicylaldehyde (

, stains purple with

) should disappear.

Workup:

Cool to RT and pour into ice-water (400 mL).

Extract with Diethyl Ether (

) or Ethyl Acetate (

mL).

Wash combined organics with 1M NaOH (2 x 50 mL) to remove unreacted starting phenol

(Critical for purity).

Wash with Brine, dry over

, and concentrate in vacuo.

Yield: Expected yield 85–95% of a pale yellow oil.

Mechanism Note: The reaction proceeds via a classic

mechanism. The phenoxide is an ambient nucleophile but preferentially attacks via Oxygen (C-
alkylation is rare under these conditions).

Step 2: Reductive Amination to Target
This is the critical step. Direct reaction of the aldehyde with ethylamine forms an imine (Schiff

base), which is subsequently reduced.

Handling Ethylamine: Ethylamine is a gas at STP (bp 16.6°C).
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Preferred Source: Ethylamine solution (2.0 M in THF or Methanol) or Ethylamine

Hydrochloride salt neutralized in situ.

Reductant: Sodium Triacetoxyborohydride (

,

) is preferred over

for direct reductive amination because it selectively reduces the imine, not the aldehyde,
allowing for a "one-pot" procedure.

Reaction Parameters
Parameter Specification Rationale

Substrate
2-(Allyloxy)benzaldehyde (1.0

equiv)
Product from Step 1.

Amine
Ethylamine (2.0 M in THF) (1.5

equiv)

Excess drives imine

equilibrium forward.

Reductant (1.5 equiv)
Mild, selective for imines; does

not reduce aldehydes rapidly.

Solvent
1,2-Dichloroethane (DCE) or

THF

DCE is standard for STAB;

THF is safer and compatible.

Acid Catalyst Acetic Acid (1.0 equiv)

Activates the imine/carbonyl;

buffers the basicity of

ethylamine.

Detailed Protocol
Imine Formation:

In a nitrogen-purged flask, dissolve 2-(Allyloxy)benzaldehyde (8.1 g, 50 mmol) in dry THF

(150 mL).

Add Ethylamine (2.0 M in THF, 37.5 mL, 75 mmol).
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Add Acetic Acid (3.0 g, 50 mmol).

Stir at RT for 30–60 minutes. (Formation of the imine is usually rapid).

Reduction:

Add Sodium Triacetoxyborohydride (

) (15.9 g, 75 mmol) in 3 portions over 15 minutes. Caution: Mild gas evolution.

Stir at RT for 12–16 hours.

Quench & Workup (Acid-Base Purification):

Quench with saturated aqueous

(100 mL). Stir for 20 mins until gas evolution ceases.

Extract with EtOAc (

mL).

Purification Trick: The product is a base.

Extract the organic layer with 1M HCl (

mL). The product moves to the aqueous phase (as the salt); non-basic impurities
(unreacted aldehyde) stay in the organic phase.

Discard the organic phase.

Basify the aqueous phase to pH > 12 using 4M NaOH. The product will oil out.[4]

Extract the now-basic aqueous phase with DCM (

mL).

Dry (

) and concentrate.[5]
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Workflow Diagram

Mix Aldehyde + Ethylamine + AcOH
(Imine Formation)

Add NaBH(OAc)3
(Reduction)

Quench with NaHCO3

Extract into Organic Solvent

Wash with 1M HCl
(Target moves to Aqueous)

Discard Organic Phase
(Removes neutral impurities)

Organic Layer

Basify Aqueous to pH 12
(Target becomes free base)

Aqueous Layer

Extract with DCM -> Dry -> Concentrate

Click to download full resolution via product page

Figure 2: Acid-Base extraction logic for high-purity isolation of the secondary amine.

Quality Control & Characterization
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Since the target is a secondary amine, it may absorb

from the air to form carbamates over time. Store under inert gas or as a hydrochloride salt.

Expected Analytical Signatures
Physical State: Colorless to pale yellow oil.

NMR (400 MHz,

):

7.2–6.8 ppm (m, 4H, Aromatic).

6.05 ppm (m, 1H, Allyl

).

5.4–5.2 ppm (m, 2H, Allyl

).

4.6 ppm (d, 2H,

).

3.8 ppm (s, 2H, Benzyl

).

2.7 ppm (q, 2H, Ethyl

).

1.1 ppm (t, 3H, Ethyl

).

Mass Spectrometry (ESI):

.

Safety & Compliance
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Allyl Bromide: Potent lachrymator and alkylating agent. Use only in a fume hood. Neutralize

glassware with dilute NaOH before removal from the hood.

Ethylamine: Highly flammable and corrosive. If using the gas, use a cold trap. If using the

THF solution, treat as a flammable solvent hazard.

Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Keep

dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

